tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Organic Synthesis Medicinal Chemistry Physical Chemistry

Researchers synthesizing domperidone or building benzimidazole libraries often struggle with unwanted side reactions from unprotected 2-hydroxybenzimidazole. This Boc-protected building block solves that by masking the N1 position, ensuring selective functionalization at other sites. - Eliminates side reactions during base-catalyzed transformations, improving yield. - Enhances solubility in biphasic systems (LogP 2.53 vs. 1.17 for the unprotected analog), streamlining reaction workups. - Serves as a validated intermediate for Domperidone, a peripheral dopamine D2 receptor antagonist.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 161468-45-7
Cat. No. B123817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-oxo-3H-benzimidazole-1-carboxylate
CAS161468-45-7
Synonymstert-Butyl 2-Oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate;  2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2NC1=O
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)13-10(14)15/h4-7H,1-3H3,(H,13,15)
InChIKeyGMUWCTKADZFKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate: Boc-Protected Benzimidazolone Building Block


tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate (CAS 161468-45-7), also known as N-Boc-2-hydroxybenzimidazole, is a heterocyclic compound that combines a benzimidazolone core with a tert-butoxycarbonyl (Boc) protecting group at the N1 position . With a molecular weight of 234.25 g/mol and formula C12H14N2O3, this white solid exhibits a predicted LogP of 2.5251 and a melting point exceeding 250 °C [1]. The Boc group protects the nitrogen atom within the benzimidazole ring during chemical reactions, enabling selective functionalization at other positions without disrupting the protected nitrogen . This compound is recognized as an intermediate in the synthesis of domperidone, a peripheral dopamine receptor antagonist, and serves as a versatile building block for more complex organic molecules .

Boc-protected benzimidazolone building block
Orthogonal protection for selective N3 functionalization
Cited intermediate in domperidone synthesis
High thermal stability supports reliable handling

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate: Advantages Over Unprotected Analogs


Substituting tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate with its unprotected analog, 2-hydroxybenzimidazole, or other benzimidazolone derivatives would severely compromise synthetic efficiency and specificity. The unprotected 2-hydroxybenzimidazole has a reported pKa of approximately 6.70, indicating significant acidity that can lead to unwanted side reactions during base-catalyzed transformations [1]. In contrast, the Boc group in the target compound effectively masks this reactivity, providing orthogonality in complex reaction sequences . Furthermore, the tert-butyl group imparts significantly higher lipophilicity, with a LogP of 2.5251 for the target compound versus 1.17 for the unprotected 2-hydroxybenzimidazole, which can critically influence solubility and reaction partitioning in biphasic systems . Attempting to use the unprotected analog without a protecting group would necessitate additional protection/deprotection steps, reducing overall yield and increasing process complexity, thereby making the target compound the more efficient and cost-effective choice for multi-step organic syntheses.

Unprotected 2‑hydroxybenzimidazole has reported pKa ~6.70, may cause competing deprotonation under basic conditions.
Higher lipophilicity of the Boc-protected compound can shift phase partitioning in biphasic systems.
Without the Boc group, extra protection/deprotection steps may be required, lowering overall synthetic efficiency.

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate: Comparative Evidence


Lipophilicity vs. Ethyl Analog

The tert-butyl ester derivative exhibits significantly higher lipophilicity compared to its ethyl ester analog, ethyl 2-oxo-3H-benzimidazole-1-carboxylate [1]. This difference in partition coefficient can impact reaction selectivity in biphasic systems and influence compound behavior in biological assays if used as a probe [2].

Lipophilicity vs. Ethyl Analog
Data to verify
Predicted LogP 2.5251 (target) vs. significantly lower for ethyl analog (>1 unit difference).
May improve organic phase recovery during extraction.
Predicted LogP values require experimental confirmation.
Organic Synthesis Medicinal Chemistry Physical Chemistry

Stability vs. Unprotected Benzimidazolone

The Boc-protected compound demonstrates high thermal stability, with a reported melting point >250 °C, which is substantially higher than that of its unprotected analog, 2-hydroxybenzimidazole . The latter compound is known to be stable under normal conditions but has a lower melting point and different solubility profile . The target compound is recommended for storage at 2-8 °C in a sealed, dry environment to ensure long-term integrity .

Stability vs. Unprotected Analog
Data to verify
mp >250 °C (target) vs. significantly lower mp for unprotected analog (>100 °C estimated difference).
Higher thermal stability supports handling and long‑term storage.
Melting point data from supplier reports; independent verification recommended.
Chemical Storage Stability Procurement

Domperidone Synthesis Intermediate

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate is explicitly identified as a substituent in the synthesis of Domperidone, a peripheral dopamine receptor antagonist . While the unprotected 2-hydroxybenzimidazole can serve as a general benzimidazolone building block, the Boc-protected version is crucial for specific synthetic routes that require a temporary protecting group to achieve the desired substitution pattern on the domperidone scaffold . This is a key differentiator from generic benzimidazolones.

Domperidone Synthesis Role
Class‑level
Directly cited as a substituent in domperidone synthetic routes.
May support domperidone‑analog research.
Pathway‑specific utility; verify in target synthetic scheme.
Pharmaceutical Intermediates Process Chemistry Antiemetic Agents

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate: Application Scenarios


Synthesis of Domperidone and Dopamine Antagonists

This compound is a validated intermediate in the synthesis of domperidone, a peripheral dopamine D2 receptor antagonist. Research groups focused on gastrointestinal therapeutics or developing novel antiemetic agents should prioritize this specific Boc-protected benzimidazolone for constructing the core scaffold, as indicated by its specific mention in synthetic literature and commercial descriptions .

Orthogonal Protection in Multi-Step Synthesis

In complex molecule synthesis where selective functionalization of a benzimidazolone core is required, this compound offers a clear advantage. The Boc group protects the N1 position, allowing for reactions (e.g., alkylation, arylation) at the N3 or other positions without affecting the protected nitrogen. This is critical for building diverse libraries of benzimidazole derivatives for medicinal chemistry campaigns .

Building Block for Heterocyclic Scaffolds

Given the broad biological relevance of benzimidazolone scaffolds—including activity against targets like p38 MAP kinase, BCL6, HSP90, and integrins—this protected building block is essential for constructing focused compound libraries [1]. Its high thermal stability and defined lipophilicity profile make it a reliable and consistent starting material for automated parallel synthesis and high-throughput experimentation workflows.

Application
Selection Property
Validation Focus
Synthesis of Domperidone and Dopamine Antagonists
Pathway‑specific Boc‑protected intermediate
Confirm compatibility with domperidone scaffold routes
Orthogonal Protection in Multi‑Step Synthesis
N1 Boc protection stability
Verify selective deprotection without N3 interference
Building Block for Heterocyclic Scaffolds
Thermal stability and defined lipophilicity
Assess consistency in parallel synthesis workflows

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